![molecular formula C15H26O8S B13839956 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and sulfite group, which may impart specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite likely involves multiple steps, including the formation of the tricyclic ring system and the introduction of the sulfite group. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite may undergo various chemical reactions, including:
Oxidation: The sulfite group can be oxidized to a sulfate group.
Reduction: Reduction reactions may target specific functional groups within the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfite group would yield a sulfate derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical agents.
Industry
In industry, the compound may find applications in the synthesis of specialty chemicals, materials science, or as an intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other sulfite-containing organic molecules or compounds with similar tricyclic ring systems.
Uniqueness
The uniqueness of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite lies in its specific structure, which may impart unique chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H26O8S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite |
InChI |
InChI=1S/C15H26O8S/c1-8(2)6-18-24(16)23-12-11-10(7-17-9(3)19-11)20-14-13(12)21-15(4,5)22-14/h8-14H,6-7H2,1-5H3/t9-,10?,11?,12-,13+,14+,24?/m0/s1 |
InChI-Schlüssel |
RYFPMNCQLUHNJO-LDAWRWBTSA-N |
Isomerische SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)OCC(C)C |
Kanonische SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


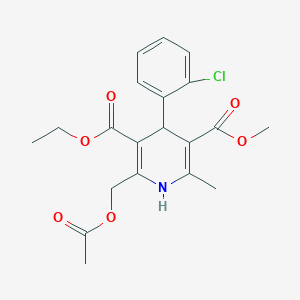

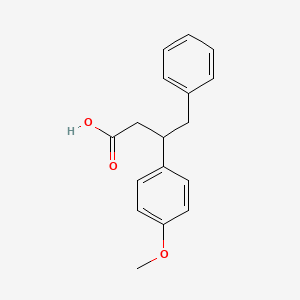

![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
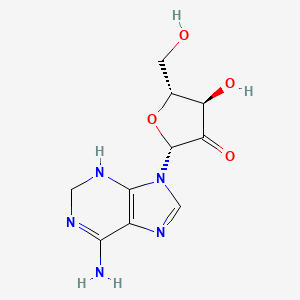

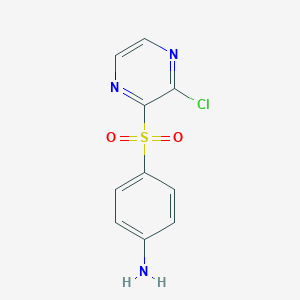
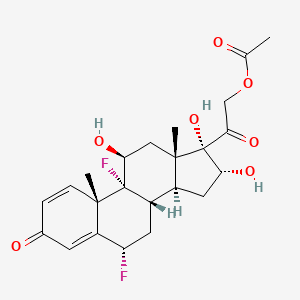
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
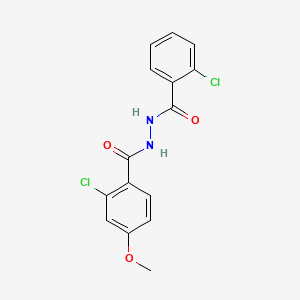
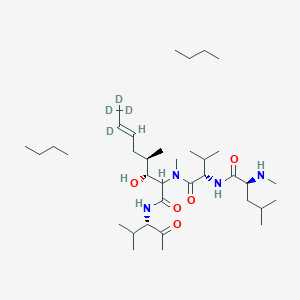
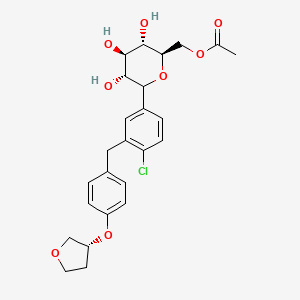
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
